4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2694735-16-3
VCID: VC11569574
InChI: InChI=1S/C11H15NO.ClH/c1-12-9-6-8-4-3-5-11(13-2)10(8)7-9;/h3-5,9,12H,6-7H2,1-2H3;1H
SMILES:
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

CAS No.: 2694735-16-3

Cat. No.: VC11569574

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride - 2694735-16-3

Specification

CAS No. 2694735-16-3
Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-12-9-6-8-4-3-5-11(13-2)10(8)7-9;/h3-5,9,12H,6-7H2,1-2H3;1H
Standard InChI Key IJKHNPYSGZITII-UHFFFAOYSA-N
Canonical SMILES CNC1CC2=C(C1)C(=CC=C2)OC.Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s core structure consists of a bicyclic indane system (a fused benzene and cyclopentane ring) with a methoxy group (-OCH₃) at the 4-position and a methylated amine (-NHCH₃) at the 2-position. The hydrochloride salt form enhances solubility and stability, a common modification for amine-containing pharmaceuticals .

Molecular Formula: C₁₁H₁₆ClNO
Molecular Weight: 213.71 g/mol
IUPAC Name: 4-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Canonical SMILES: CN[C@@H]1CC2=C(C1)C(=CC=C2)OC.Cl

The stereochemistry at the 2-position amine may influence biological activity, though specific enantiomeric data are unavailable .

Physicochemical Data

PropertyValue/DescriptionSource Analogy
Melting PointNot reportedSimilar indanes: 160–220°C
SolubilitySoluble in polar solventsHydrochloride salts: >10 mg/mL
LogP (Partition Coeff.)~1.8 (predicted)Based on 4-methoxyindanamine
pKa~9.5 (amine protonation)Comparable to MMAI

The methoxy group increases lipophilicity compared to non-substituted indanes, potentially enhancing blood-brain barrier permeability .

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically follows a multi-step protocol analogous to related indane derivatives:

  • Indanone Formation:

    • Starting material: 4-methoxyindanone, synthesized via Friedel-Crafts acylation of anisole derivatives.

    • Example reaction:

      Anisole+Acryloyl chlorideAlCl34-methoxyindanone\text{Anisole} + \text{Acryloyl chloride} \xrightarrow{\text{AlCl}_3} 4\text{-methoxyindanone}
  • Reductive Amination:

    • The ketone group of 4-methoxyindanone is converted to an amine via reductive amination using methylamine and a reducing agent (e.g., sodium cyanoborohydride).

    • Reaction conditions:

      4-methoxyindanone+CH3NH2NaBH3CN, MeOH4-methoxy-N-methylindan-2-amine4\text{-methoxyindanone} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} 4\text{-methoxy-N-methylindan-2-amine}
  • Salt Formation:

    • The free base is treated with hydrochloric acid to yield the hydrochloride salt:

      4-methoxy-N-methylindan-2-amine+HClHydrochloride salt4\text{-methoxy-N-methylindan-2-amine} + \text{HCl} \rightarrow \text{Hydrochloride salt}

Industrial-Scale Optimization

Industrial production may employ continuous-flow reactors to enhance yield and purity. Purification steps often include recrystallization from ethanol/water mixtures or chromatography.

Research and Biomedical Applications

Neurological Activity

While direct studies on this compound are sparse, structurally related 2-aminoindanes exhibit notable serotonergic activity. For instance, MMAI (5-methoxy-6-methyl-2-aminoindane) demonstrates >100-fold selectivity for serotonin transporters (SERT) over dopamine transporters (DAT), suggesting potential antidepressant or entactogen properties . The N-methylation in 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride may alter receptor affinity and metabolic stability compared to primary amines .

Pharmacokinetic Considerations

  • Metabolism: Likely undergoes hepatic oxidation via cytochrome P450 enzymes, with O-demethylation as a primary pathway .

  • Half-Life: Estimated 4–6 hours based on MMAI analogs .

Mechanism of Action

The compound’s mechanism is hypothesized to involve SERT inhibition and serotonin release, similar to MMAI . The methoxy group may enhance binding affinity to serotonin receptors, while the N-methyl group could reduce first-pass metabolism .

Comparative Analysis with Analogous Compounds

CompoundSelectivity (SERT:DAT)Key Structural Difference
MMAI >100:15-Methoxy, 6-methyl substituents
4-Methoxy-N-methyl...Undetermined4-Methoxy, N-methylation
2-AI 10:1No substituents

The 4-methoxy and N-methyl groups may confer unique pharmacokinetic and pharmacodynamic properties warranting further study.

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